2-Furoic acid,5-[(pentyloxy)methyl]-
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Overview
Description
2-Furoic acid,5-[(pentyloxy)methyl]- is an organic compound that features a furan ring substituted with a carboxylic acid group and a pentyloxy methyl group. This compound is part of the broader class of furan derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furoic acid,5-[(pentyloxy)methyl]- typically involves the functionalization of the furan ring. One common method is the oxidation of furfuryl alcohol or furfural, which can be achieved either chemically or biocatalytically . The current industrial route involves the Cannizaro reaction of furfural in an aqueous NaOH solution, producing a 1:1 ratio of 2-furoic acid and furfuryl alcohol .
Industrial Production Methods
Industrial production of 2-Furoic acid,5-[(pentyloxy)methyl]- often leverages the Cannizaro reaction due to its efficiency and the commercial value of both products formed. This method remains economical and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Furoic acid,5-[(pentyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: The furan ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Furoic acid,5-[(pentyloxy)methyl]- can yield various carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2-Furoic acid,5-[(pentyloxy)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Furoic acid,5-[(pentyloxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: A simpler derivative with a carboxylic acid group attached to the furan ring.
5-Methyl-2-furoic acid: Features a methyl group instead of a pentyloxy methyl group.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups on the furan ring.
Uniqueness
2-Furoic acid,5-[(pentyloxy)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H16O4 |
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Molecular Weight |
212.24 g/mol |
IUPAC Name |
5-(pentoxymethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H16O4/c1-2-3-4-7-14-8-9-5-6-10(15-9)11(12)13/h5-6H,2-4,7-8H2,1H3,(H,12,13) |
InChI Key |
HMWFUTNNJPOZON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCC1=CC=C(O1)C(=O)O |
Origin of Product |
United States |
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